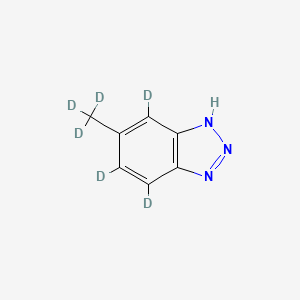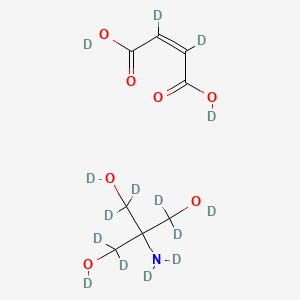
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is a deuterated derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in specific positions, resulting in a compound with unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole typically involves the deuteration of benzotriazole derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process includes purification steps to isolate the desired deuterated product with high purity. Techniques such as distillation, crystallization, and chromatography are employed to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated benzotriazole derivatives with additional functional groups, while reduction may produce deuterated amines or alcohols.
Aplicaciones Científicas De Investigación
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms can influence the metabolic pathways by altering the rate of enzymatic reactions. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
1H-benzotriazole-5-carboxylic acid: A derivative with a carboxyl group, used in various chemical applications.
2H-benzotriazole: Another isotopic variant with deuterium at different positions.
Uniqueness
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and resistance to metabolic degradation, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D |
Clave InChI |
LRUDIIUSNGCQKF-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])[2H])[2H])NN=N2)[2H] |
SMILES canónico |
CC1=CC2=C(C=C1)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)

![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)






![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
